(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
The exact mechanism of action of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. By modulating this receptor, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have analgesic effects in animal models of pain. These effects are believed to be mediated by the modulation of the α7nAChR.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its high yield and purity, which makes it suitable for further studies. In addition, its potential therapeutic effects in various diseases make it an attractive candidate for further research. However, one limitation of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its limited availability, which may hinder its use in large-scale studies.
Orientations Futures
For research on (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone include elucidating its mechanism of action, evaluating its therapeutic effects in clinical trials, and developing more potent and selective α7nAChR modulators.
Méthodes De Synthèse
The synthesis of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of tert-butylcyclohexylmagnesium bromide with 4-chloro-1-piperidinylmethanone, followed by hydrolysis and purification. The final product is obtained in high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases. In addition, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has also been studied for its potential use as an analgesic, with promising results in preclinical studies.
Propriétés
IUPAC Name |
(4-tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-6-4-12(5-7-13)15(19)17-10-8-14(18)9-11-17/h12-14,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCMLUVVNXGDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.